molecular formula C8H10N2O3S B8728446 Ethyl 5-acetyl-2-aminothiazole-4-carboxylate

Ethyl 5-acetyl-2-aminothiazole-4-carboxylate

Cat. No.: B8728446
M. Wt: 214.24 g/mol
InChI Key: ZZARVSLBSAFZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-acetyl-2-aminothiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-acetyl-2-aminothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-acetyl-2-aminothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-acetyl-2-aminothiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-aminothiazole

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H10N2O3S/c1-3-13-7(12)5-6(4(2)11)14-8(9)10-5/h3H2,1-2H3,(H2,9,10)

InChI Key

ZZARVSLBSAFZNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C(=O)C

Origin of Product

United States

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